molecular formula C23H23NO6S B12804789 Ethyl 2-(benzoylamino)-4-(3,4,5-trimethoxyphenyl)-3-thiophenecarboxylate CAS No. 54805-43-5

Ethyl 2-(benzoylamino)-4-(3,4,5-trimethoxyphenyl)-3-thiophenecarboxylate

Cat. No.: B12804789
CAS No.: 54805-43-5
M. Wt: 441.5 g/mol
InChI Key: LJKAFLVOGFAUQO-UHFFFAOYSA-N
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Description

Ethyl 2-(benzoylamino)-4-(3,4,5-trimethoxyphenyl)-3-thiophenecarboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse applications in organic synthesis, pharmaceuticals, and materials science. This particular compound is characterized by the presence of a benzoylamino group, a trimethoxyphenyl group, and an ethyl ester group attached to the thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(benzoylamino)-4-(3,4,5-trimethoxyphenyl)-3-thiophenecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or a 1,4-dihalide, in the presence of sulfur sources like Lawesson’s reagent or elemental sulfur.

    Introduction of the Benzoylamino Group: The benzoylamino group can be introduced through an amide formation reaction. This involves reacting the thiophene derivative with benzoyl chloride in the presence of a base like triethylamine.

    Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be attached via a nucleophilic substitution reaction. This involves reacting the thiophene derivative with a trimethoxyphenyl halide in the presence of a suitable base.

    Esterification: The final step involves esterification to introduce the ethyl ester group. This can be achieved by reacting the carboxylic acid derivative of the thiophene with ethanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate can be used under mild to moderate conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used in the presence of catalysts like Lewis acids or bases.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, or quinones.

    Reduction: Alcohols, amines, or hydrocarbon derivatives.

    Substitution: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

Ethyl 2-(benzoylamino)-4-(3,4,5-trimethoxyphenyl)-3-thiophenecarboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound can be used in the study of enzyme interactions, protein binding, and cellular uptake mechanisms.

    Industry: It can be used in the production of organic semiconductors, dyes, and polymers.

Mechanism of Action

The mechanism of action of Ethyl 2-(benzoylamino)-4-(3,4,5-trimethoxyphenyl)-3-thiophenecarboxylate depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the benzoylamino and trimethoxyphenyl groups can enhance binding affinity and specificity, while the thiophene ring can facilitate electron transfer and redox reactions.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(benzoylamino)-4-phenyl-3-thiophenecarboxylate: Lacks the trimethoxy groups, resulting in different electronic properties and reactivity.

    Methyl 2-(benzoylamino)-4-(3,4,5-trimethoxyphenyl)-3-thiophenecarboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group, affecting solubility and reactivity.

    Ethyl 2-(benzoylamino)-4-(3,4-dimethoxyphenyl)-3-thiophenecarboxylate: Lacks one methoxy group, leading to different steric and electronic effects.

Uniqueness

This compound is unique due to the presence of three methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity, biological activity, and physical properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

54805-43-5

Molecular Formula

C23H23NO6S

Molecular Weight

441.5 g/mol

IUPAC Name

ethyl 2-benzamido-4-(3,4,5-trimethoxyphenyl)thiophene-3-carboxylate

InChI

InChI=1S/C23H23NO6S/c1-5-30-23(26)19-16(15-11-17(27-2)20(29-4)18(12-15)28-3)13-31-22(19)24-21(25)14-9-7-6-8-10-14/h6-13H,5H2,1-4H3,(H,24,25)

InChI Key

LJKAFLVOGFAUQO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC(=C(C(=C2)OC)OC)OC)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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